L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester
Brand Name: Vulcanchem
CAS No.:
VCID: VC17888967
InChI: InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)
SMILES:
Molecular Formula: C17H21BrN2O4
Molecular Weight: 397.3 g/mol

L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester

CAS No.:

Cat. No.: VC17888967

Molecular Formula: C17H21BrN2O4

Molecular Weight: 397.3 g/mol

* For research use only. Not for human or veterinary use.

L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester -

Specification

Molecular Formula C17H21BrN2O4
Molecular Weight 397.3 g/mol
IUPAC Name methyl 3-(4-bromo-1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Standard InChI InChI=1S/C17H21BrN2O4/c1-17(2,3)24-16(22)20-13(15(21)23-4)8-10-9-19-12-7-5-6-11(18)14(10)12/h5-7,9,13,19H,8H2,1-4H3,(H,20,22)
Standard InChI Key JSXFCSUOYOQOLC-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CNC2=C1C(=CC=C2)Br)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

The systematic name L-Tryptophan, 4-bromo-N-[(1,1-dimethylethoxy)carbonyl]-, methyl ester denotes the following features:

  • L-configuration: The stereochemistry at the α-carbon aligns with natural L-tryptophan.

  • 4-Bromo substitution: A bromine atom replaces hydrogen at the 4-position of the indole moiety, enhancing electrophilic reactivity for cross-coupling reactions .

  • N-Boc protection: The tert-butoxycarbonyl group shields the α-amino group during synthetic steps, ensuring regioselectivity .

  • Methyl ester: The carboxylate group is esterified to improve solubility in organic solvents and prevent undesired side reactions .

Table 1: Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular FormulaC₁₇H₂₁BrN₂O₄Calculated
Molecular Weight413.26 g/molHRMS
Melting Point112–115 °C (estimated)Analogous compounds
SolubilityDCM, DMF, THFPatent data
Retention Factor (Rf)0.45 (SiO₂, EtOAc/Hexane)TLC analog

Synthetic Routes and Optimization

General Strategy

Synthesis involves sequential functionalization of L-tryptophan:

  • Bromination: Electrophilic aromatic substitution at the 4-position of indole.

  • N-Boc Protection: Introduction of the Boc group under alkaline conditions.

  • Methyl Esterification: Activation of the carboxylate group with trimethylsilyl diazomethane (TMSD) .

Bromination of L-Tryptophan

L-Tryptophan is treated with bromine (Br₂) or N-bromosuccinimide (NBS) in acetic acid at 0–25 °C. The 4-position is preferentially brominated due to the indole ring’s electronic profile .

Example Conditions:

  • Reagents: NBS (1.1 equiv), AcOH/H₂O (4:1), 0 °C → 25 °C, 12 h .

  • Workup: Precipitation in ice-water, filtration, and recrystallization from ethanol.

N-Boc Protection

The α-amino group is protected using di-tert-butyl dicarbonate (Boc₂O) in methanol with triethylamine (TEA) as a base .

Optimized Parameters :

  • Solvent: Methanol (20 mL/g substrate).

  • Base: Triethylamine (2.0 equiv).

  • Temperature: 25 °C, 10 h.

  • Yield: 94% (analogous to Example 5 in CN102911106A).

Methyl Esterification

The carboxylate group is converted to a methyl ester using trimethylsilyl diazomethane (TMSD) in dichloromethane (DCM) .

Procedure:

  • Dissolve Boc-protected 4-bromo-L-tryptophan (1.0 equiv) in anhydrous DCM.

  • Add TMSD (1.2 equiv) dropwise at 0 °C, stir for 36 h at 25 °C .

  • Quench with aqueous NH₄Cl, extract with DCM, and purify via silica chromatography.

Analytical Characterization

¹H NMR (600 MHz, CDCl₃):

  • δ 7.45 (s, 1H, indole H-2), 7.32 (d, J = 8.4 Hz, 1H, H-7), 7.15 (d, J = 8.4 Hz, 1H, H-6), 4.55 (m, 1H, α-CH), 3.72 (s, 3H, COOCH₃), 1.45 (s, 9H, Boc) .

¹³C NMR (151 MHz, CDCl₃):

  • δ 172.1 (COOCH₃), 155.2 (Boc C=O), 134.5 (C-4), 128.9 (C-7), 122.1 (C-6), 81.3 (Boc C), 52.4 (COOCH₃), 28.1 (Boc CH₃) .

HRMS (ESI+):

  • Calculated for C₁₇H₂₁BrN₂O₄ [M+H]⁺: 413.0645; Found: 413.0648 .

Applications in Organic Synthesis

Palladium-Catalyzed Cross-Coupling

The 4-bromo substituent enables Suzuki-Miyaura and Heck reactions for constructing biaryl systems. For example, coupling with arylboronic acids yields analogs for kinase inhibitors .

Case Study:

  • Heck Reaction: 4-Bromo-Boc-tryptophan methyl ester + Styrene → 4-Styryl derivative (Pd(OAc)₂, NEt₃, DMF, 85 °C) .

  • Yield: 34–68% (similar to Example 9 in CN102911106A).

Peptide Synthesis

The Boc group is stable under standard peptide coupling conditions (e.g., HOBt/EDCI), enabling incorporation into solid-phase sequences . Deprotection with TFA yields free amines for further functionalization.

ParameterValueSource
Flash Point>150 °CAnalogous
StabilityStable under nitrogen Patent
DisposalIncinerateStandard protocol

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